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Sitravatinib Cross-Resistance & Sensitivity Profile

Context / Cancer
Type

TKI(s)
Resistance is
Developed To

Observation with
Sitravatinib

Implication / Proposed
Mechanism

Soft Tissue
Sarcoma
(Preclinical) [1] [2]

Pazopanib,

Regorafenib,
Anlotinib

Cross-resistance
observed; resistant cells
were not inhibited by

sitravatinib.

Resistance to one multi-target

TKI (mTKI) conferred cross-
resistance to others, suggesting

shared resistance pathways.

Soft Tissue
Sarcoma
(Preclinical) [1] [2]

Sitravatinib Resistant cells developed

collateral sensitivity to
the FGFR inhibitor

Infigratinib.

Resistance to sitravatinib can

rewire signaling networks,
creating new drug vulnerabilities

(evolutionary trade-off).

Various Cancers
(Breast, Kidney)
(Preclinical) [3] [4]

Sunitinib,

Axitinib

Enhanced efficacy of

sitravatinib against
tumors resistant to prior

antiangiogenic TKIs.

Resistant tumors upregulated

alternative pathways (e.g., MET,
AXL, Ephrins) that are effectively

blocked by sitravatinib's broad
target profile.
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Experimental Evidence and Workflows

The findings in the table are supported by the following key experimental data:

Cross-Resistance in Sarcomas: The study showing cross-resistance between mTKIs used in vitro
models of soft tissue sarcoma (e.g., A204 and G402 cell lines). Researchers developed resistance
by long-term dose escalation with pazopanib, regorafenib, sitravatinib, or anlotinib. They then

performed dose-response and colony formation assays, demonstrating that cells resistant to one
mTKI were also resistant to the others. Molecular analysis revealed a convergent mechanism

involving the loss of PDGFRA expression [2].
Collateral Sensitivity: The discovery of collateral sensitivity to infigratinib emerged from the same

sarcoma models. After establishing sitravatinib-resistant sublines, researchers conducted high-
throughput drug screens to identify alternative agents that would be effective. This led to the

identification of FGFR inhibition as a new vulnerability, a phenomenon known as collateral
sensitivity [1] [2].

Enhanced Efficacy in Resistant Models: The evidence for sitravatinib's enhanced effect after
sunitinib or axitinib resistance comes from transcriptomic analysis of resistant mouse and human

cell lines (e.g., breast carcinoma LM2-4, kidney carcinoma RENCA). This analysis showed that
multiple targets of sitravatinib (MET, AXL, Eph receptors) were upregulated in resistant cells.

Subsequent in vitro anti-proliferation assays and in vivo mouse models (measuring primary
tumor growth and metastasis after surgery) confirmed sitravatinib's potent activity in this setting [3]

[4].

Conceptual Workflow: From TKI Resistance to
Sitravatinib Response

The diagram below illustrates the conceptual process explored in these studies, where resistance to one TKI

can create a vulnerability that sitravatinib is positioned to target.
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Interpretation and Research Gaps

The available data suggests that sitravatinib's cross-resistance profile is complex and context-dependent:

Negative Cross-Resistance: In some settings, sitravatinib may avoid cross-resistance or even

have enhanced efficacy against tumors resistant to other antiangiogenic TKIs (like sunitinib and
axitinib). This is likely due to its ability to simultaneously block a wide array of tyrosine kinases,

including those that tumors use as escape routes [3] [4].
Positive Cross-Resistance: In other contexts, such as soft tissue sarcomas driven by PDGFRA,

resistance to an entire class of multi-target TKIs (including sitravatinib) can develop, closing that
therapeutic avenue [2].

Key Gap: The search results do not provide a direct "cross-resistance comparison guide" between
sitravatinib and many other specific TKIs (e.g., imatinib, dasatinib, erlotinib, etc.). The evidence is

largely confined to the patterns described above.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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